molecular formula C17H15ClN2O2S2 B2421945 3-chloro-2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034582-10-8

3-chloro-2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2421945
CAS No.: 2034582-10-8
M. Wt: 378.89
InChI Key: GLHQQXOOOITFGW-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of 2-methylbenzenesulfonamide, followed by the introduction of the pyridinyl and thiophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

3-chloro-2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which feature pyridine rings, are important in biological systems.

Uniqueness

What sets 3-chloro-2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-2-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-12-15(18)3-2-4-17(12)24(21,22)20-10-13-5-7-19-16(9-13)14-6-8-23-11-14/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHQQXOOOITFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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